N-(1-benzyl-4-piperidyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide
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Overview
Description
N-(1-benzyl-4-piperidyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide typically involves multiple steps, including the formation of the piperidine ring, chlorination, and subsequent functionalization with benzyl and pyridazinyl groups. Common reagents used in these reactions include piperidine, benzyl chloride, and 6-chloro-3-pyridazinecarboxylic acid. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a tool for studying receptor-ligand interactions.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide likely involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-4-piperidyl)-4-piperidinecarboxamide: Lacks the pyridazinyl group.
N-(1-benzyl-4-piperidyl)-1-(3-pyridazinyl)-4-piperidinecarboxamide: Has a different substitution pattern on the pyridazine ring.
Uniqueness
N-(1-benzyl-4-piperidyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide is unique due to the presence of the 6-chloro-3-pyridazinyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H28ClN5O |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28ClN5O/c23-20-6-7-21(26-25-20)28-14-8-18(9-15-28)22(29)24-19-10-12-27(13-11-19)16-17-4-2-1-3-5-17/h1-7,18-19H,8-16H2,(H,24,29) |
InChI Key |
UTCLIWVKHYBTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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